(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Overview
Description
Mechanism of Action
Target of Action
Dienogest primarily acts as an agonist at the progesterone receptor (PR) with weak affinity that is comparable to that of progesterone . The progesterone receptor is a protein found inside cells that binds to the hormone progesterone and mediates its effects. It plays a key role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
Dienogest exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue . This means that it inhibits cell growth, modulates immune responses, and prevents the formation of new blood vessels in the endometrial tissue .
Biochemical Pathways
Dienogest affects several biochemical pathways related to cell cycle regulation. It significantly down-regulates the expression of cyclin D1, a protein involved in cell cycle progression . This leads to a decrease in the proliferation of endometrial epithelial cells . Dienogest also upregulates the induction of endoplasmic reticulum stress, which affects apoptosis, proliferation, and invasiveness via CHOP upregulation .
Pharmacokinetics
It also has high oral bioavailability of more than 90%, meaning that a significant proportion of the drug reaches the systemic circulation when taken orally .
Result of Action
The action of Dienogest results in a number of molecular and cellular effects. It enhances endoplasmic reticulum stress induction in endometriotic stromal cells, which affects apoptosis, proliferation, and invasiveness via CHOP upregulation . It also inhibits the proliferation of human endometrial epithelial cells with suppression of cyclin D1 gene expression .
Biochemical Analysis
Cellular Effects
Dienogest has been shown to have potent progestagenic effects, causing endometrial atrophy after prolonged use . It also mediates an antiandrogenic effect
Molecular Mechanism
Dienogest is known to exert its effects through its progestagenic and antiandrogenic properties
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Dienogest Impurity M in laboratory settings. A study on Dienogest showed that it exhibits a very potent progestagenic effect in the endometrium, and causes endometrial atrophy after prolonged use .
Dosage Effects in Animal Models
Studies on Dienogest have shown that it inhibits fertility and has an interceptive effect when administered postcoitally in several female animal models .
Metabolic Pathways
Dienogest undergoes complete metabolism that is mainly mediated by CYP3A4 . The metabolites are pharmacologically inactive and rapidly eliminated from the plasma
Transport and Distribution
Dienogest is rapidly absorbed following oral administration, with 91% bioavailability . The stable concentrations of the drug are reached after two days of initial treatment
Subcellular Localization
A study on Dienogest showed that it enhances endoplasmic reticulum stress induction in endometriotic stromal cells, which affects apoptosis, proliferation, and invasiveness via CHOP upregulation .
Preparation Methods
The preparation of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile involves several synthetic routes and reaction conditions. One common method includes the acidolysis deprotection reaction in a fluoroboric acid aqueous solution. This process simplifies the production and reduces the cost by addressing issues related to the purity and color of the crude product . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. For instance, the compound can be subjected to stress degradation under acidic, alkaline, and oxidative conditions to study its stability and degradation products . Major products formed from these reactions include various degradation impurities and metabolites .
Scientific Research Applications
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile is primarily used in scientific research for the development and validation of analytical methods. It serves as a reference standard for monitoring and controlling impurity levels in dienogest formulations. Additionally, it is used in the study of the pharmacokinetics and pharmacodynamics of dienogest, as well as in the investigation of its stability and degradation pathways . In the field of medicine, it aids in ensuring the safety and efficacy of dienogest-containing pharmaceuticals .
Comparison with Similar Compounds
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile can be compared with other similar compounds, such as other dienogest impurities and related progestogens. Similar compounds include (17β)-4-bromo-17-hydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile and other process-related impurities of dienogest . What sets this compound apart is its specific structure and the role it plays in the analytical and quality control processes of dienogest production . Compared to other progestogens like gestodene and desogestrel, dienogest and its impurities exhibit unique pharmacological profiles and applications in the treatment of endometriosis .
Properties
IUPAC Name |
2-[(8S,13S,14S,17R)-4-bromo-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-19-8-6-13-12-4-5-17(23)18(21)15(12)3-2-14(13)16(19)7-9-20(19,24)10-11-22/h14,16,24H,2-10H2,1H3/t14-,16+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDSBOSEMLHKY-MWHZBGGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C(=C4CCC3C1CCC2(CC#N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C(=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867194 | |
Record name | 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98149-13-4 | |
Record name | 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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